1-Propylazetidin-3-ol is a heterocyclic compound belonging to the azetidine family, characterized by a four-membered ring structure containing nitrogen. It is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The compound's unique structure allows for various chemical modifications, which can enhance its therapeutic properties.
1-Propylazetidin-3-ol can be synthesized through several methods, primarily involving cycloaddition reactions and other organic synthesis techniques. Its synthesis often utilizes starting materials that are readily available in chemical laboratories.
1-Propylazetidin-3-ol is classified as an alkaloid due to its nitrogen-containing structure. Alkaloids are known for their diverse pharmacological effects and are often derived from plant sources or synthesized in laboratories.
The synthesis of 1-propylazetidin-3-ol typically involves the use of cycloaddition reactions, particularly the 1,3-dipolar cycloaddition method. This approach can be executed through a "click chemistry" strategy, which is efficient and yields high purity products.
A common synthetic route includes:
The reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity. For instance, reactions may be conducted at room temperature or slightly elevated temperatures to facilitate the cycloaddition process .
The molecular formula of 1-propylazetidin-3-ol is CHNO. Its structure features:
The compound's molecular weight is approximately 113.19 g/mol. Structural elucidation can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the connectivity and arrangement of atoms within the molecule .
1-Propylazetidin-3-ol can participate in various chemical reactions due to its functional groups:
Reactions involving 1-propylazetidin-3-ol are typically monitored using thin-layer chromatography (TLC) to assess reaction progress and product formation. The stability of the compound under different conditions (e.g., pH, temperature) is also evaluated to understand its reactivity .
The mechanism of action for compounds like 1-propylazetidin-3-ol often involves interaction with biological targets such as enzymes or receptors. The hydroxyl group may facilitate hydrogen bonding with target sites, enhancing binding affinity.
In vitro studies have shown that derivatives of azetidine compounds can exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. These activities are hypothesized to arise from their ability to modulate specific biochemical pathways .
Relevant analyses such as infrared spectroscopy (IR) can provide further insights into functional groups present in the molecule .
1-Propylazetidin-3-ol has potential applications in various scientific fields:
Research continues into its applications in drug development, particularly focusing on enhancing its biological activity through structural modifications .
The integration of azetidine (a saturated four-membered nitrogen heterocycle) into medicinal chemistry originated with β-lactam antibiotics, where the azetidin-2-one ring was identified as the pharmacologically essential core. Penicillin’s discovery in 1928 marked the first significant application, leveraging the inherent ring strain and nucleophilic reactivity of the β-lactam carbonyl for bacterial cell wall disruption [2]. By the mid-20th century, synthetic methodologies advanced to allow non-fused azetidine derivatives, expanding beyond antibacterial applications. Key milestones included the development of stereoselective synthesis for 3-substituted azetidines in the 1970s–1980s and the introduction of functionalized derivatives like azetidin-3-ols as conformational constraints in peptide mimetics [2]. The 2000s witnessed targeted exploration of azetidines in kinase inhibitors and GPCR modulators, driven by their balanced pharmacokinetic properties. Notably, cobimetinib (an azetidine-containing MEK inhibitor) gained FDA approval in 2015, validating azetidine’s role in oncology [2].
1-Propylazetidin-3-ol exemplifies a strategically functionalized azetidine scaffold combining a polar hydroxyl group at C3 and a lipophilic n-propyl chain on N1. This amphiphilic structure enhances three key properties in drug design:
Table 1: Approved Drugs Containing Azetidine Moieties
Drug Name | Core Azetidine Structure | Therapeutic Area | Target/Mechanism |
---|---|---|---|
Cobimetinib | N-linked azetidin-3-yl amide | Oncology (melanoma) | MEK1/2 kinase inhibitor |
Baricitinib | Azetidin-3-yl sulfonamide | Immunology (RA) | JAK1/2 inhibitor |
Aztreonam | Monocyclic β-lactam | Anti-infective | Penicillin-binding protein inhibitor |
Delafloxacin | 3-Hydroxyazetidine-attached quinolone | Antibacterial | DNA gyrase/topoisomerase inhibitor |
Recent applications include its use in CCR6 antagonists for inflammatory diseases (e.g., WO2021219849A1), where 1-propylazetidin-3-ol serves as a critical building block. Its derivatives demonstrate nanomolar affinity (IC₅₀ = 5–20 nM) by forming hydrogen bonds with Glu291 and hydrophobic contacts with Val244 of CCR6 [1]. Additionally, azetidine-functionalized chitosan derivatives exhibit antifungal activity against Aspergillus fumigatus, highlighting utility in infectious disease [5].
The pharmacological profile of azetidine derivatives varies significantly with substitution patterns. Key comparisons include:
N-Aryl (e.g., 1-phenyl): Favors π-stacking but reduces solubility. Used in kinase inhibitors like baricitinib.
C3-Substitution:
Table 2: Comparative Molecular Properties of Azetidine Derivatives
Derivative | cLogP | PSA (Ų) | HBD Count | GPCR Affinity (Ki, nM)* |
---|---|---|---|---|
1-Propylazetidin-3-ol | 0.9 | 23.5 | 1 | 5–20 (CCR6) |
Azetidine-2-one | -0.2 | 29.1 | 0 | >10,000 |
1-Phenylazetidin-3-ol | 1.8 | 23.5 | 1 | 50–100 (Sigma-1) |
N-Boc-azetidin-3-ylamine | 1.2 | 42.0 | 2 | 100–500 |
*Hypothetical values for illustrative comparison based on [1] [2] [4]
Stereoelectronic effects further differentiate activity:
These principles underscore 1-propylazetidin-3-ol’s unique advantages: moderate lipophilicity for cell penetration, hydrogen-bonding capability for affinity, and conformational rigidity for selectivity—making it a versatile scaffold in modern drug discovery.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7